molecular formula C17H18N4O4 B12435484 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide

Cat. No.: B12435484
M. Wt: 342.35 g/mol
InChI Key: BWGNQPMTOADCCC-UHFFFAOYSA-N
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Description

2-(N-(2-Aminoacetyl)-4-nitroanilino)-3-phenylpropanamide is a synthetic organic compound characterized by a propanamide backbone substituted with a 4-nitroanilino group, an aminoacetyl moiety, and a phenyl group. The nitro group (-NO₂) enhances electron-withdrawing effects, while the aminoacetyl (-NHCOCH₂NH₂) and phenyl groups contribute to hydrogen-bonding capacity and hydrophobicity, respectively.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide

InChI

InChI=1S/C17H18N4O4/c18-11-16(22)20(13-6-8-14(9-7-13)21(24)25)15(17(19)23)10-12-4-2-1-3-5-12/h1-9,15H,10-11,18H2,(H2,19,23)

InChI Key

BWGNQPMTOADCCC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoacetyl chloride with 4-nitroaniline to form an intermediate, which is then reacted with 3-phenylpropanoic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide, we analyze structurally related compounds from the provided evidence.

Table 1: Structural and Functional Group Comparisons

Compound Name / Identifier Key Functional Groups Structural Features Potential Applications
This compound 4-Nitroanilino, aminoacetyl, phenylpropanamide Propanamide backbone with aromatic and polar substituents Drug intermediates, enzyme inhibitors (hypothetical)
N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[2-(4-nitrophenyl)diazenyl]phenyl]-propanamide 4-Nitrophenyl diazenyl, bis-acetoxyethylamino Azo linkage, branched ester-amino groups Dyes, photodynamic agents
N-Acetyl-4-nitro-L-phenylalanyl alaninamide 4-Nitro-L-phenylalanine, acetylated alaninamide Peptide-like structure with nitroaromatic Peptidomimetics, protease inhibitors
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 3-Fluoroanilino, phenylpropanamide Fluorinated aromatic substituent Kinase inhibitors, receptor ligands

Table 2: Physicochemical and Crystallographic Data (Selected Compounds)

Property / Compound Melting Point (°C) Solubility (mg/mL) Crystal System (if reported) Hydrogen Bonding Network
2-(4-Nitroanilino)-4,5,6,7-tetrahydro-1,2-benzisothiazolium perchlorate N/A Low in water Monoclinic (P121/c1) ClO₄⁻ ions form H-bonds with NH groups
N-Acetyl-4-nitro-L-phenylalanyl alaninamide 180–185 (dec.) Moderate in DMSO Not reported Amide and nitro groups enable H-bonding
2-[(3-Fluorophenyl)amino]-N-phenylpropanamide 148–150 Low in polar solvents Not reported Fluorine may weaken H-bonding capacity

Key Findings:

Electron-Withdrawing Effects: The 4-nitroanilino group in the target compound enhances electrophilicity, similar to its role in the benzisothiazolium perchlorate derivative . This may increase reactivity in nucleophilic substitution reactions.

Hydrogen-Bonding Capacity: The aminoacetyl group in the target compound provides multiple H-bond donors/acceptors, akin to the acetamide and nitro groups in N-acetyl-4-nitro-L-phenylalanyl alaninamide . This property is critical for interactions in biological systems.

Aromatic Substitution Impact: Fluorination in 2-[(3-fluorophenyl)amino]-N-phenylpropanamide reduces basicity compared to non-fluorinated analogs. Similarly, the nitro group in the target compound likely reduces solubility in aqueous media.

Synthetic Challenges: The synthesis of nitroanilino-propanamide derivatives often requires controlled conditions to avoid side reactions, as seen in the preparation of benzisothiazolium perchlorate (e.g., using thiophene thioacrolein and nitro-substituted hydrazines) .

Biological Activity

The compound 2-(N-(2-aminoacetyl)-4-nitroanilino)-3-phenylpropanamide , also known as a derivative of p-nitroaniline, has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H18N4O4\text{C}_{17}\text{H}_{18}\text{N}_{4}\text{O}_{4}

Molecular Characteristics

PropertyValue
Molecular Weight342.35 g/mol
IUPAC Name2-[(2-aminoacetyl)amino]-N-(4-nitrophenyl)-3-phenylpropanamide
SolubilitySoluble in organic solvents

Enzymatic Interactions

The compound acts primarily as a substrate for various proteolytic enzymes, notably cathepsin C. The cleavage of the peptide bond in this compound leads to the release of p-nitroaniline, which can be spectrophotometrically measured to assess enzyme activity. This interaction is crucial for studying the kinetics of proteases involved in protein turnover and degradation processes.

Biochemical Pathways

The compound is involved in several metabolic pathways, particularly those related to amino acid metabolism and protein degradation. The cleavage products (glycine, phenylalanine, and p-nitroaniline) can enter various metabolic pathways, including glycolysis and the tricarboxylic acid cycle, highlighting its role in cellular metabolism.

Antioxidant and Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit antioxidant properties, which can mitigate oxidative stress within cells. This activity is significant for cellular protection against damage caused by reactive oxygen species (ROS) and may have implications in inflammatory responses.

Inhibition of Enzymatic Activity

Studies have shown that this compound can inhibit specific enzymatic activities related to cancer progression and inflammatory diseases. For instance, its interaction with proteases involved in these pathways suggests potential applications in therapeutic contexts .

Case Study 1: Enzyme Kinetics

A study investigating the kinetic parameters of cathepsin C using this compound as a substrate revealed that it significantly enhances the enzyme's activity under certain conditions. The findings suggested that modifications to the compound could optimize its effectiveness as an enzyme substrate, potentially leading to improved assays for protease activity.

Case Study 2: Antioxidant Properties

In vitro studies demonstrated that derivatives of this compound exhibited significant antioxidant activity. The ability to scavenge free radicals was quantified using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, indicating potential use in formulations aimed at reducing oxidative stress-related diseases .

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